REACTION_CXSMILES
|
[CH2:1]([O:3][CH2:4][C:5](=O)[CH2:6][C:7]#[N:8])[CH3:2].Cl.[CH:11]([NH:14][NH2:15])([CH3:13])[CH3:12].Cl>C(O)C>[CH2:1]([O:3][CH2:4][C:5]1[CH:6]=[C:7]([NH2:8])[N:14]([CH:11]([CH3:13])[CH3:12])[N:15]=1)[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
550 mg
|
Type
|
reactant
|
Smiles
|
C(C)OCC(CC#N)=O
|
Name
|
isopropyl hydrazine hydrochloride
|
Quantity
|
478 mg
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(C)NN
|
Name
|
|
Quantity
|
2.163 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at the room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then evaporated
|
Type
|
CUSTOM
|
Details
|
partitioned between 20 mL of ethyl acetate and 20 mL of 1 M Na2CO3
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OCC1=NN(C(=C1)N)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.84 mmol | |
AMOUNT: MASS | 520 mg | |
YIELD: PERCENTYIELD | 65.6% | |
YIELD: CALCULATEDPERCENTYIELD | 65.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |